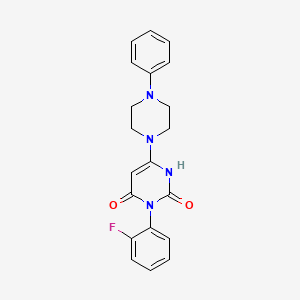
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as FP-2, is a novel compound that has gained significant attention in the field of medicinal chemistry. FP-2 is a pyrimidine derivative that has shown promising results in the treatment of various diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-fluorophenyl)pent-2-ene-4-one, which is then reacted with guanidine to form 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione. The final step involves the reaction of the amino compound with 4-phenylpiperazine to form the desired product.
Starting Materials
2-fluorobenzaldehyde, ethyl acetoacetate, guanidine, 4-phenylpiperazine
Reaction
Step 1: 2-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(2-fluorophenyl)pent-2-ene-4-one., Step 2: 3-(2-fluorophenyl)pent-2-ene-4-one is reacted with guanidine in the presence of a base to form 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione., Step 3: 3-(2-fluorophenyl)-6-(amino)pyrimidin-2,4(1H,3H)-dione is reacted with 4-phenylpiperazine in the presence of a base to form 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione.
Wirkmechanismus
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its pharmacological effects by inhibiting the activity of phosphodiesterase type 5 (PDE5) enzyme. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), which is responsible for the relaxation of smooth muscle cells. By inhibiting PDE5, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation.
Biochemische Und Physiologische Effekte
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have low toxicity and is well tolerated by animals. However, one of the limitations of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in animal models of these diseases. Another potential application is in the treatment of viral infections such as HIV and hepatitis C. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral activity in vitro, and further studies are needed to determine its efficacy in animal models of these diseases. Additionally, 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have potential as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)25-19(26)14-18(22-20(25)27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJYYYPZFMQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

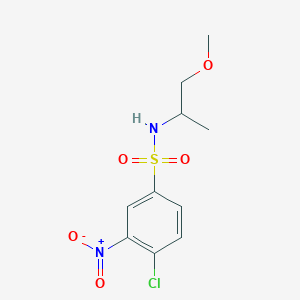
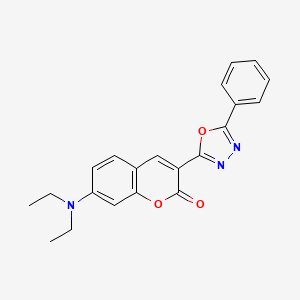
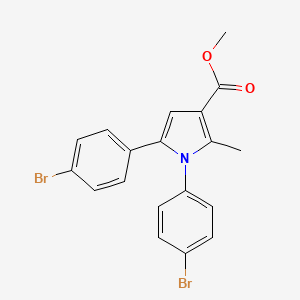
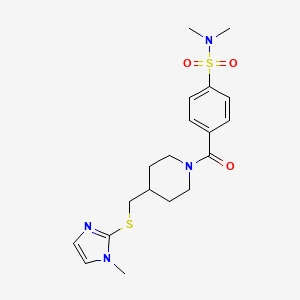
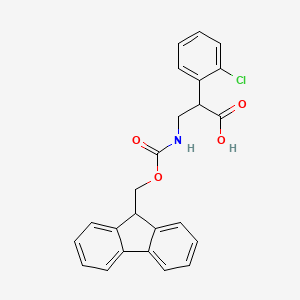
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)
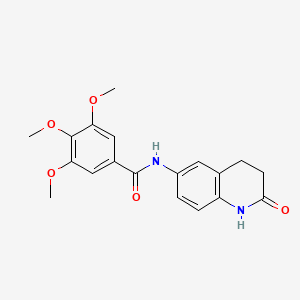
![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
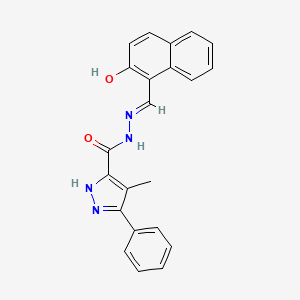
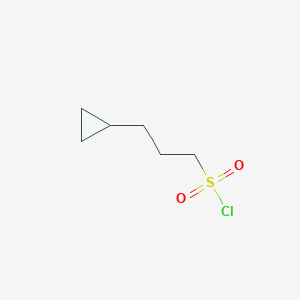
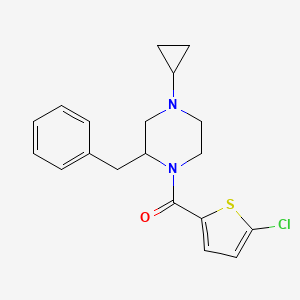
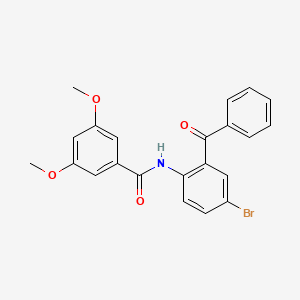
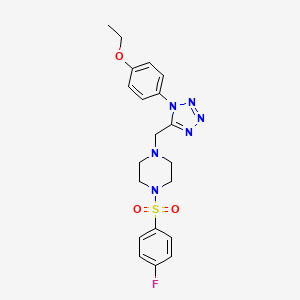
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)